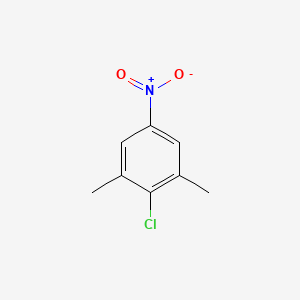

2-Chloro-1,3-dimethyl-5-nitrobenzene

概要

説明

2-Chloro-1,3-dimethyl-5-nitrobenzene is a chemical compound with the molecular formula C8H8ClNO2 . It has been used in the aerobic oxidation of aromatic anilines to aromatic azo compounds .

Molecular Structure Analysis

The molecular structure of 2-Chloro-1,3-dimethyl-5-nitrobenzene consists of a benzene ring substituted with two methyl groups, a nitro group, and a chlorine atom . The exact spatial configuration can be determined through techniques like X-ray crystallography .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Chloro-1,3-dimethyl-5-nitrobenzene include a molecular weight of 185.61, and it has a density of 1.3±0.1 g/cm3 . More specific properties like melting point and boiling point are not provided in the sources.科学的研究の応用

Synthesis and Chemical Reactions

Facile Construction of Heterocyclic Systems : A study explored the synthesis of dibenzo[b,f]pyrazolo[1,5-d][1,4]oxazepines through a tandem aromatic nucleophilic substitution-Smiles rearrangement-denitrocyclization process, using 2-(1H-pyrazol-5-yl)phenols and 1-chloro-2-nitrobenzenes. This process underscores the versatility of nitrochlorobenzene derivatives in constructing complex heterocyclic structures (Sapegin et al., 2012).

Electrosynthesis of Vinylbenzene and Indole Derivatives : Research on the electrochemical reductions of nitrobenzene derivatives, including 1-(2-chloroethyl)-2-nitrobenzene, has led to the efficient synthesis of 1-nitro-2-vinylbenzene and 1H-indole, showcasing the potential for developing novel electrosynthetic routes to valuable organic compounds (Du & Peters, 2010).

Material Science and Catalysis

- Photoluminescent Properties of Coordination Polymers : The hydrothermal synthesis of coordination polymers using MnII ions and dicarboxylate ligands, including nitrobenzene-1,4-dicarboxylic acid, has led to the discovery of structures with unique luminescent properties. This research opens up new avenues for the development of materials with potential applications in sensing, imaging, and light-emitting devices (Wenlong et al., 2014).

Environmental Applications

- Microbial Degradation of Chloronitrobenzenes : A study demonstrated the degradation of 1-chloro-4-nitrobenzene by Pseudomonas acidovorans, highlighting the environmental relevance of nitrochlorobenzene derivatives in bioremediation efforts. This research points to the potential for microbial pathways to mitigate pollution from chloronitrobenzene compounds in the environment (Shah, 2014).

Safety And Hazards

特性

IUPAC Name |

2-chloro-1,3-dimethyl-5-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-5-3-7(10(11)12)4-6(2)8(5)9/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOTLSEJRAUKAPO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1Cl)C)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00432807 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-1,3-dimethyl-5-nitrobenzene | |

CAS RN |

38560-96-2 | |

| Record name | 2-CHLORO-1,3-DIMETHYL-5-NITROBENZENE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00432807 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)